4-Chloro-8-fluoroquinoline-3-carbonitrile
Description
4-Chloro-8-fluoroquinoline-3-carbonitrile (CAS 1016879-30-3) is a fluorinated quinoline derivative with a carbonitrile group at position 3. Its structure features chloro and fluoro substituents at positions 4 and 8, respectively, which influence its electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to the strategic placement of halogens and the nitrile group, which can modulate interactions in biological systems or serve as intermediates in synthesis .
Properties
IUPAC Name |
4-chloro-8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJYAMGLVCYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoroquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid to form an intermediate compound. This intermediate is then transformed into this compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro groups at positions 4 and 8 participate in nucleophilic substitution reactions. The nitrile group at position 3 influences electronic effects, enhancing reactivity at adjacent positions.
Key Examples
-
Amination :
Reaction with piperazine derivatives under reflux in aqueous conditions yields 4-amino-8-fluoroquinoline-3-carbonitrile derivatives. For instance: -
Alkoxy Substitution :
Methanol or ethanol in the presence of KCO substitutes the chloro group at position 4:
Reaction Conditions and Catalysts
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Amination | Piperazine, HO | HO | 100°C | 85–92 | |
| Alkoxy Substitution | ROH, KCO | DMF | 80–90°C | 75–88 | |
| Thiol Substitution | RSH, KI, TBAB | Acetonitrile | 60°C | 68–75 |
Cyclization and Condensation Reactions
The nitrile group facilitates cyclization with hydrazines or amines to form fused heterocycles.
Triazole Formation
Reaction with hydrazine hydrate followed by phenyl isocyanate produces triazole derivatives:
Coumarin Conjugates
Condensation with bromoalkylated coumarins in acetonitrile yields coumarin-quinoline hybrids:
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids forms biaryl derivatives:
Reduction and Oxidation
-
Nitrile Reduction :
LiAlH reduces the nitrile group to an amine: -
Oxidation :
KMnO oxidizes the quinoline ring to form quinoline-N-oxide derivatives:
Halogen Exchange Reactions
Fluorine at position 8 can be replaced via halogen exchange under radical conditions:
Biological Activity and Derivatives
Derivatives synthesized from 4-chloro-8-fluoroquinoline-3-carbonitrile exhibit notable bioactivity:
| Derivative | Biological Activity | MIC (µg/mL) | Source |
|---|---|---|---|
| 4-Piperazinyl-QCN | Antibacterial (S. aureus) | 0.0625 | |
| Triazole-QCN Hybrid | Antifungal (C. albicans) | 4–16 | |
| Coumarin-QCN Conjugate | Anticancer (HeLa Cells) | IC 1.2 µM |
Scientific Research Applications
Medicinal Chemistry
4-Chloro-8-fluoroquinoline-3-carbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as:
- Antimicrobial Agents : Research indicates that compounds derived from this structure exhibit activity against various bacterial strains, making them candidates for antibiotic development.
- Anticancer Agents : Studies have demonstrated that derivatives can inhibit specific protein kinases implicated in cancer progression, providing a pathway for targeted cancer therapies .
Material Science
The compound's unique electronic properties make it suitable for applications in:
- Organic Semiconductors : Its ability to form stable films allows it to be used in organic electronic devices, including transistors and diodes.
- Light Emitting Diodes (LEDs) : The incorporation of this compound into LED technology has shown promise in enhancing light efficiency and stability.
Biological Studies
In biological research, this compound serves as a valuable tool for:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes, which can help elucidate metabolic pathways and enzyme functions.
- Receptor Modulation : It interacts with various receptors, providing insights into drug-receptor interactions and signaling pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated that derivatives showed significant activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Anticancer Potential | Identified inhibition of the EGFR kinase pathway by synthesized derivatives, leading to decreased tumor growth in vitro. |
| Lee et al. (2022) | Material Science | Reported enhanced charge mobility in organic semiconductors when incorporating this compound into device structures. |
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, focusing on substituents, molecular formulas, weights, and physicochemical properties:
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups (Cl, F, NO₂): The target compound’s 4-Cl and 8-F substituents increase electrophilicity at position 4, favoring nucleophilic aromatic substitution (e.g., amination or alkoxylation). The fluoro group’s inductive effect further polarizes the quinoline ring . In contrast, 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile (CAS 915369-86-7) exhibits heightened reactivity due to the nitro group, which also introduces steric hindrance and sensitivity to thermal degradation .
- Electron-Donating Groups (OCH₃, CH₃): Methoxy-substituted analogs (e.g., 4-Chloro-8-methoxyquinoline-3-carbonitrile) demonstrate reduced electrophilicity but improved solubility in polar solvents like ethanol or DMSO. This enhances their utility in solution-phase reactions . Methyl-substituted derivatives (e.g., 4-Chloro-8-methylquinoline-3-carbonitrile) exhibit increased lipophilicity, making them candidates for hydrophobic environments or drug delivery systems .
Biological Activity
4-Chloro-8-fluoroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core substituted with chlorine and fluorine atoms as well as a carbonitrile group. These substitutions are believed to enhance the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition : Like other fluoroquinolones, this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
- Reactive Oxygen Species (ROS) Generation : Recent studies suggest that fluoroquinolones may induce oxidative stress through ROS formation, contributing to their bactericidal effects .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |
|---|---|---|
| Escherichia coli | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- HeLa Cells : The compound demonstrated no cytotoxicity at concentrations up to 200 µM while effectively inhibiting cell growth.
- Mechanisms : The anticancer effects may be linked to the compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation .
Case Studies
- Antibacterial Efficacy Study : A study published in MDPI evaluated the antibacterial activity of several quinolone derivatives, including this compound. The study reported promising results against multidrug-resistant strains, indicating a potential role in treating resistant infections .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Chloro-8-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving cyclization and halogenation is commonly used for quinoline carbonitriles. For example, derivatives like 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile are synthesized via condensation of cyclohexanone derivatives with aryl aldehydes, followed by nitrile group introduction via Knoevenagel reaction . Optimization includes controlling temperature (e.g., reflux in ethanol) and using catalysts like piperidine. Purity can be enhanced via recrystallization from ethanol/dichloromethane mixtures .
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is effective for purification, as demonstrated for structurally similar compounds like 4-amino-8-chloroquinoline-3-carboxylic acid . Characterization requires a combination of / NMR to confirm substituent positions, FT-IR for nitrile group identification (~2200 cm), and HPLC (C18 column, acetonitrile/water mobile phase) to verify >97% purity .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving molecular conformation and halogen positioning, as shown in studies of octahydroquinoline derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR is essential for detecting fluorine substituents in complex matrices .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For instance, in related compounds like 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, the chloro group undergoes substitution with amines under mild conditions (50°C, DMF, 12 hours) . Kinetic studies using -NMR or LC-MS can monitor reaction progress and byproduct formation .
Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular descriptors like LogP (2.75) and topological polar surface area (tPSA: 76.21 Å) from analogous compounds (e.g., 4-amino-8-chloroquinoline-3-carboxylic acid) indicate moderate lipophilicity and blood-brain barrier permeability . Density Functional Theory (DFT) calculations can model electronic effects of halogen substituents, while molecular docking studies assess binding affinity to biological targets like kinase enzymes .
Q. How can researchers investigate the potential anti-inflammatory or cardiotonic activity of this compound?
- Methodological Answer : In vitro assays such as COX-2 inhibition (enzyme-linked immunosorbent assay) and cardiomyocyte contractility models are standard. Structural analogs like 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile have shown cardiotonic activity via phosphodiesterase-III inhibition, suggesting similar pathways for this compound . Dose-response curves (IC) and toxicity profiling (MTT assay) are critical for validating efficacy and safety .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C to prevent decomposition, as recommended for halogenated quinolines . Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Waste disposal should follow protocols for halogenated organics, including neutralization with sodium bicarbonate before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
